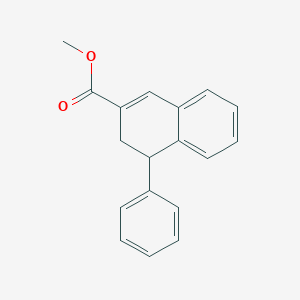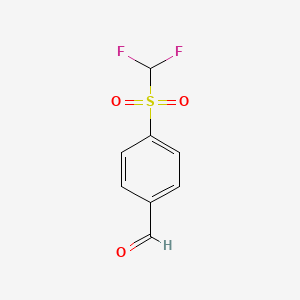
4-(Difluoromethanesulfonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethanesulfonyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O3S It is a derivative of benzaldehyde where the benzene ring is substituted with a difluoromethanesulfonyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethanesulfonyl)benzaldehyde typically involves the introduction of the difluoromethanesulfonyl group to a benzaldehyde derivative. One common method is the reaction of 4-formylbenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethanesulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: 4-(Difluoromethanesulfonyl)benzoic acid.
Reduction: 4-(Difluoromethanesulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethanesulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with antifungal or antibacterial properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethanesulfonyl)benzaldehyde involves its interaction with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The aldehyde group can also form covalent bonds with amino groups in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.
4-(Methylsulfonyl)benzaldehyde: Contains a methylsulfonyl group instead of a difluoromethanesulfonyl group.
4-Formylbenzenesulfonyl chloride: Precursor in the synthesis of 4-(Difluoromethanesulfonyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research purposes .
Propiedades
Número CAS |
84761-78-4 |
|---|---|
Fórmula molecular |
C8H6F2O3S |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
4-(difluoromethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-6(5-11)2-4-7/h1-5,8H |
Clave InChI |
PAOAPNUZZUCWCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


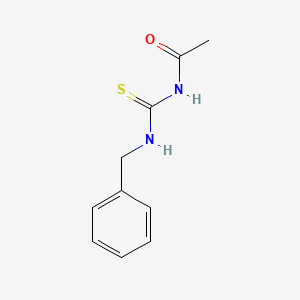
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)
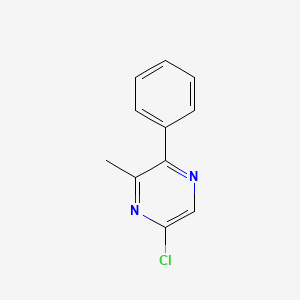
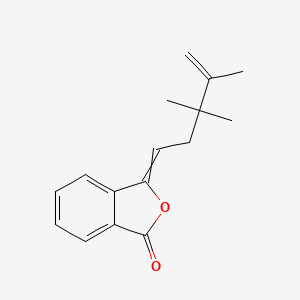
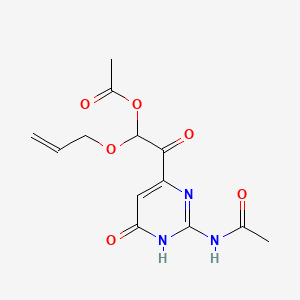

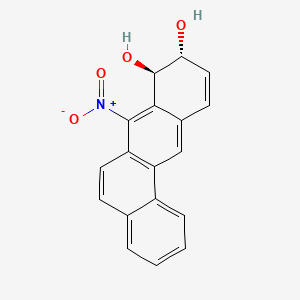
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
![N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14412383.png)
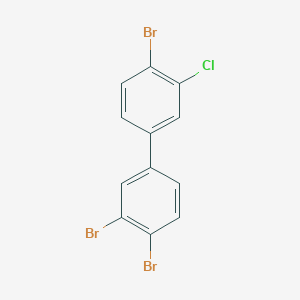
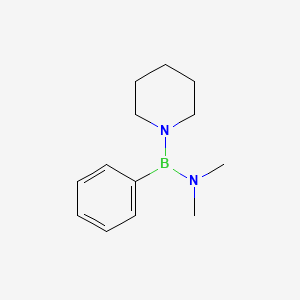
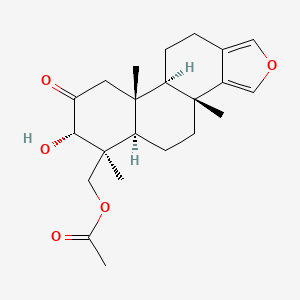
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
